molecular formula C15H13NO B8555487 5-Ethylphenanthridine-6(5H)-one CAS No. 25491-54-7

5-Ethylphenanthridine-6(5H)-one

Cat. No.: B8555487
CAS No.: 25491-54-7
M. Wt: 223.27 g/mol
InChI Key: XNMBMSJUVFSMIW-UHFFFAOYSA-N
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Description

5-Ethylphenanthridine-6(5H)-one (CAS RN: 27353-44-2) is a phenanthridinone derivative characterized by a fused tricyclic aromatic system with an ethyl substituent at the 5-position and a ketone group at the 6-position . Its molecular formula is C15H13NO (derived from the base phenanthridinone structure, C13H9NO, with an additional ethyl group). The ethyl group enhances lipophilicity compared to smaller substituents, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

CAS No.

25491-54-7

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-ethylphenanthridin-6-one

InChI

InChI=1S/C15H13NO/c1-2-16-14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)17/h3-10H,2H2,1H3

InChI Key

XNMBMSJUVFSMIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC=CC=C3C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-ethylphenanthridine-6(5H)-one, highlighting differences in molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
6(5H)-Phenanthridinone (base) C13H9NO 195.22 290–292 274.8 Parent compound; used as a scaffold for derivatives .
5-Methylphenanthridine-6(5H)-one C14H11NO 209.25 Not reported Not reported Methyl substitution improves synthetic accessibility; lower steric hindrance .
This compound C15H13NO 223.27 Not reported Not reported Enhanced lipophilicity; potential for improved bioactivity .
5,8-Dimethylphenanthridine-6(5H)-one C15H13NO 223.27 Not reported Not reported Dual methyl groups may alter electronic properties and crystallinity .
Dihydroethidium (Hydroethidium) C21H21N3 339.42 Not reported Not reported Ethidium analog with redox-sensitive fluorescence; used in ROS detection .

Physicochemical Properties

  • Thermal Stability: The base phenanthridinone exhibits a high melting point (290–292°C), suggesting strong intermolecular interactions. Substituted derivatives may show variability; however, data for ethyl and dimethyl analogs remain unreported .

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